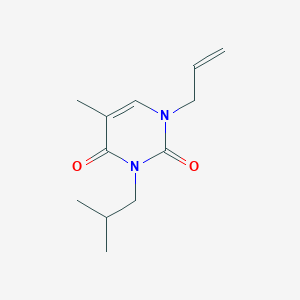

![molecular formula C14H17N3OS B5548911 N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the family of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in material science. The specific structure of "N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine" incorporates elements such as a benzylthio group, a cyclopropyl ring, and the 1,3,4-oxadiazol-2-amine scaffold, contributing to its unique properties and potential as a candidate for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazoles often involves cyclization reactions and the manipulation of precursor molecules to introduce various functional groups. Studies have detailed methods to synthesize oxadiazole derivatives through condensation, cyclization, and substitution reactions, providing a foundation for synthesizing compounds like "N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine" (Siddiqui et al., 2017).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule, bond lengths, angles, and overall geometry, crucial for understanding the compound's reactivity and interactions (Paepke et al., 2009).

Chemical Reactions and Properties

Oxadiazoles participate in various chemical reactions, including nucleophilic and electrophilic substitutions, ring expansions, and transformations under different conditions. Their reactivity can be altered by substituents on the oxadiazole ring or adjacent structures, enabling the synthesis of a wide range of derivatives with varied properties (Gebert et al., 2003).

Physical Properties Analysis

The physical properties of "N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine" and related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, handling, and storage conditions.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are critical for understanding how "N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine" behaves in chemical reactions and in potential applications. Studies on oxadiazoles have shown that the presence of certain functional groups can significantly impact these chemical properties, affecting their reactivity and interactions with biological targets (Nimbalkar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Biological Activities of Oxadiazole Derivatives

Various Biological Activities of Coumarin and Oxadiazole Derivatives : Oxadiazole derivatives, including the 1,3,4-oxadiazole, have been identified to possess a wide range of biological activities. These compounds have been modified to synthesize more effective and potent drugs. Oxadiazoles exhibit antimicrobial, anticancer, anti-inflammatory, and other biological activities, highlighting their potential as a scaffold for developing new therapeutic agents (Jalhan et al., 2017).

Therapeutic Potential of Oxadiazole Compounds

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds : This review emphasizes the therapeutic potential of 1,3,4-oxadiazole-based compounds across a wide range of medicinal chemistry applications. The 1,3,4-oxadiazole ring, due to its structural features, enables effective binding with various enzymes and receptors, eliciting a spectrum of bioactivities. The compounds have shown promise in anticancer, antifungal, antibacterial, and other therapeutic areas, underscoring the value of 1,3,4-oxadiazole derivatives in drug development (Verma et al., 2019).

Synthesis and Application in Sensing Technologies

Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles : The review provides an integrative overview of synthetic strategies for 1,3,4-oxadiazole derivatives and their applications in fluorescent frameworks, particularly as chemosensors for metal ions. The high photoluminescent quantum yield, excellent stability, and coordination sites of these molecules make them ideal for sensing applications. This highlights another potential area where "N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine" could find utility, given its structural affiliation with the 1,3,4-oxadiazole ring (Sharma et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-benzylsulfanylethyl)-5-cyclopropyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-4-11(5-3-1)10-19-9-8-15-14-17-16-13(18-14)12-6-7-12/h1-5,12H,6-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKQGXRQKUOKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)NCCSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)